molecular formula C9H13NOS B2395445 [(4-Methanesulfinylphenyl)methyl](methyl)amine CAS No. 128668-80-4

[(4-Methanesulfinylphenyl)methyl](methyl)amine

Cat. No.: B2395445
CAS No.: 128668-80-4
M. Wt: 183.27
InChI Key: ILRUWCDVYZQVNX-UHFFFAOYSA-N
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Description

(4-Methanesulfinylphenyl)methylamine is an organic compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is known for its versatile applications in scientific research and industrial processes. It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a methylamine group.

Scientific Research Applications

(4-Methanesulfinylphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research has explored its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Preparation Methods

The synthesis of (4-Methanesulfinylphenyl)methylamine typically involves multiple steps. One common method includes the reaction of methanesulfinyl chloride with 4-aminomethylbenzene, followed by N-methylation to yield the target compound . The reaction conditions often require the use of organic solvents such as ether, acetone, or dichloromethane, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

(4-Methanesulfinylphenyl)methylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-Methanesulfinylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present in the target molecule. It can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

(4-Methanesulfinylphenyl)methylamine can be compared to other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of (4-Methanesulfinylphenyl)methylamine, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-methyl-1-(4-methylsulfinylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10-7-8-3-5-9(6-4-8)12(2)11/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRUWCDVYZQVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethanol (40 ml), water (20 ml) and conc. hydrochloric acid (60 ml), N-benzoyl-N-methyl-N-(4-methylsulfinylbenzyl)amine (4.1 g) is added and the mixture is heated with refluxing for 12 hours. After the reaction, the solvent is distilled off under reduced pressure, and to the resulting residue is added 20 % aqueous sodium hydroxide solution, and the mixture is extracted with diethyl ether. The extract is washed successively with water and aqueous sodium chloride solution, and dried over magnesium sulfate. Diethyl ether is distilled off to give N-methyl-N-(4-methylsulfinylbenzyl)amine (2.2 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
N-benzoyl-N-methyl-N-(4-methylsulfinylbenzyl)amine
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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